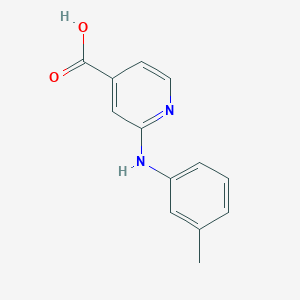
2-(3-Toluidino)isonicotinic acid
説明
2-(3-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 . It is a derivative of isonicotinic acid, which is a nicotinic acid derivative and one of the earliest antibiotics introduced for the treatment of tuberculosis .
Synthesis Analysis
The synthesis of 2-(3-Toluidino)isonicotinic acid and its analogs involves several steps. Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity . A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .Molecular Structure Analysis
The molecular structure of 2-(3-Toluidino)isonicotinic acid is characterized by a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position . The structure of this compound is similar to that of isonicotinic acid, which is an isomer of nicotinic acid .科学的研究の応用
- Field : Plant Pathology and Microbiology
- Application : Isonicotinic Acid Derivatives (INA) were identified through large-scale screening to induce resistance in cucumber against the fungal pathogen Colletotrichum lagenarium . They activate, bolster, or prime plant defense machineries rather than directly acting on the pathogens .
- Method : Advances in combinatorial synthesis and high-throughput screening methods have led to the discovery of various synthetic plant immune activators as well as priming agents .
- Results : The availability of their structures and recent progress in the mechanistic understanding of plant immune responses have opened up the possibility of identifying new or more potent chemical inducers through rational design .
- Field : Organic Chemistry
- Application : Isonicotinic acid is used as an organocatalyst in the one pot four component condensation reaction, to synthesize pyranopyrazoles based heterocyclic compounds .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
- Field : Medical Science
- Application : The hydrazide of isonicotinic acid (isoniazid) and several of its derivatives, including iproniazid and 1-iso-nicotinyl-2-glucosylhydrazine, have impressive antituberculous activity in mice and in vitro .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Plant Immunity
Organocatalyst in Chemical Reactions
Treatment of Pulmonary Tuberculosis
- Field : Material Science and Renewable Energy
- Application : A new self-assemblies based on double-deck dyes ZnTPP-Wi (i = 1–3) were synthesized and applied in dye-sensitized solar cells (DSSCs) . Anchoring molecules (Wi i = 1–3) consisting of phenyl carboxyl acid and cyanoacetic acid group .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The photoelectrochemical efficiencies for dye ZnTPP-W3 are best than those of self-assembly dyes .
- Field : Biochemistry
- Application : Picolinic acid, an isomer of isonicotinic acid, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Dye-Sensitized Solar Cells
Absorption of Zinc (II) Ions
- Field : Environmental Chemistry
- Application : A zirconium-based metal-organic framework (Zr-MOF), named MOF-808, was synthesized and functionalized with isonicotinic acid. It was used as an efficient adsorbent for selective extraction and preconcentration of uranyl ions from water and waste water samples in a batch solid phase extraction .
- Method : Parameters affecting extraction such as volume and pH of the sample solution, the amount of sorbent, type and volume of eluting solvent, and adsorption and desorption times were investigated and optimized .
- Results : Under the optimized conditions, high extraction efficiency was observed with a limit of detection of 0.9 µg L −1 for uranyl ions and relative standard deviations were found to be better than 2.1% in the range of 0.07–1000 µg L −1 .
- Field : Medical Science
- Application : Isoniazid, a derivative of isonicotinic acid, is a key drug in the chemotherapy of tuberculosis . It has been evaluated for its anti-mycobacterial potential .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Extraction of Uranium (VI) from Wastewater
Treatment of Tuberculosis
特性
IUPAC Name |
2-(3-methylanilino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-2-4-11(7-9)15-12-8-10(13(16)17)5-6-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRQINHEJOFUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Toluidino)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1437739.png)
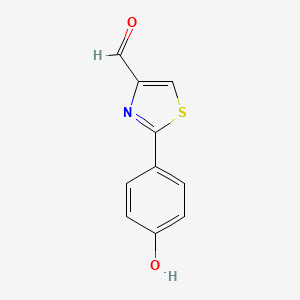
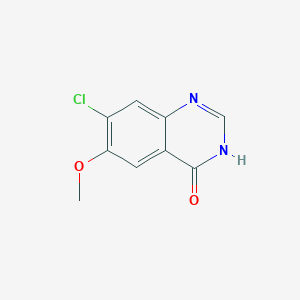
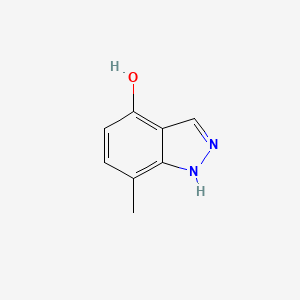
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1437747.png)
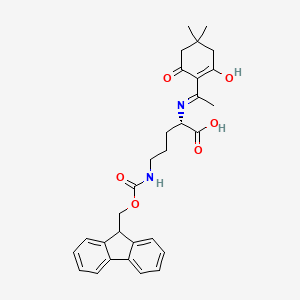
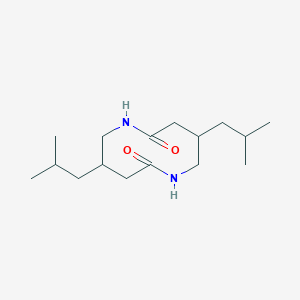
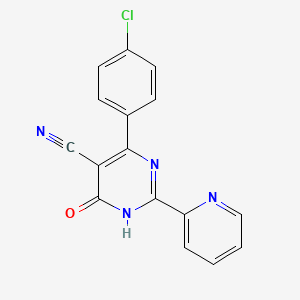
![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)
![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)
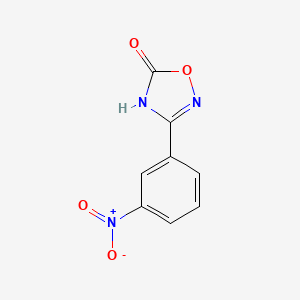
![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)